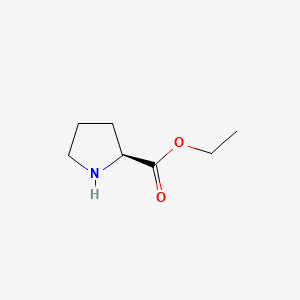

(S)-Ethyl pyrrolidine-2-carboxylate

Vue d'ensemble

Description

(S)-Ethyl pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an ethyl ester group attached to the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-proline with ethyl chloroformate under basic conditions to form the ethyl ester derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the rapid and efficient synthesis of the compound with high diastereoselectivity and yield. The use of microfluidic reactors can further enhance the scalability and cost-effectiveness of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Ethyl pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Applications De Recherche Scientifique

(S)-Ethyl pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-Ethyl pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Ethyl pyrrolidine-2-carboxylate: The enantiomer of (S)-Ethyl pyrrolidine-2-carboxylate with different stereochemistry.

Methyl pyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

Pyrrolidine-2-carboxylic acid: The carboxylic acid derivative of pyrrolidine.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various fields .

Activité Biologique

(S)-Ethyl pyrrolidine-2-carboxylate, a chiral compound derived from proline, has garnered interest in various fields due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and applications, supported by data tables and relevant research findings.

1. Overview and Synthesis

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its chiral configuration allows for the production of enantiomerically pure compounds, crucial in drug discovery and asymmetric catalysis.

The synthesis typically involves several steps, often starting from proline derivatives. The general synthetic route includes:

- Formation of Pyrrolidine Ring : Reaction of proline with ethyl chloroacetate to form ethyl pyrrolidine-2-carboxylate.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

2.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. A study demonstrated that while some derivatives showed promising activity against various bacterial strains, this compound itself exhibited limited antimicrobial effects against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli) .

2.2 Neuropharmacological Effects

The compound's structural similarity to proline suggests potential interactions with neurotransmitter systems, particularly in neurological pathways. Research indicates that it may influence amino acid metabolism and receptor activity modulation, which could have implications for treating neurological disorders .

The molecular mechanisms underlying the biological activities of this compound are not fully understood but are believed to involve:

- Enzyme Inhibition : Potential inhibition of metalloproteases, which play roles in various physiological processes including vasoconstriction and inflammation .

- Protein-Ligand Interactions : Binding interactions with specific biomolecules that may alter gene expression or enzyme activity .

4.1 Case Studies

- Neuroprotective Studies : Investigations into the neuroprotective properties of pyrrolidine derivatives have shown that they may help mitigate oxidative stress in neuronal cells, suggesting a protective role in neurodegenerative conditions.

- Anticancer Activity : Some derivatives have been screened for anticancer properties, showing varying degrees of efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Limited activity against bacteria | |

| Neuropharmacological | Potential modulation of neurotransmitters | |

| Anticancer | Varying efficacy against cancer cells |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Pyrrolidine | Nucleophilic substitution | Proline + Ethyl Chloroacetate |

| Purification | Recrystallization/Chromatography | Ethanol/Acetone |

6. Conclusion

This compound holds promise as a versatile compound in medicinal chemistry, particularly for its potential applications in drug development targeting neurological disorders and other therapeutic areas. However, further research is needed to elucidate its mechanisms of action and enhance its biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-ethyl pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via esterification of pyrrolidine-2-carboxylic acid with ethanol under acidic catalysis. A scalable method involves alcoholysis of 2-pyrrolyl trichloromethyl ketone in ethanol with potassium carbonate, yielding the ester without moisture-sensitive reagents . Reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of base (e.g., K₂CO₃) critically affect yield, with optimized conditions achieving >50% yield. Impurities like colored by-products can be removed via alumina chromatography .

Q. How can purity and enantiomeric excess (ee) be reliably determined for this compound?

Purity is assessed using HPLC with chiral columns (e.g., Chiralpak AD-H) and UV detection at 254 nm. Enantiomeric excess is quantified via NMR with chiral shift reagents (e.g., Eu(hfc)₃) or by derivatization with Mosher’s acid followed by NMR . IR spectroscopy (e.g., C=O stretch at ~1732 cm⁻¹) and LCMS ([M+H]+ = 158.1) provide additional validation .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Common challenges include residual solvents (e.g., ethanol), unreacted starting materials, and stereochemical by-products. Purification strategies include:

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (Rf = 0.5) .

- Crystallization : Recrystallization from diethyl ether/hexane mixtures to isolate enantiopure crystals .

- Distillation : Vacuum distillation (B.P. ~75°C) for solvent removal .

Advanced Research Questions

Q. How can asymmetric catalytic systems improve the enantioselective synthesis of this compound?

Chiral ferrocenyl catalysts (e.g., LB7/LB8 in ) enable enantioselective [3+2] cycloadditions or Michael additions. For example, a ferrocene-phosphine ligand achieved 66% yield with >90% ee in related pyrrolidine derivatives. Key parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., CHCl₃ vs. MeOH), and temperature (reflux vs. 0°C) . Computational modeling (DFT) aids in rationalizing stereochemical outcomes .

Q. What methodologies resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsion angles often arise from polymorphic forms or solvent inclusion. High-resolution X-ray crystallography (e.g., SHELXL refinement) and Cambridge Structural Database (CSD) cross-referencing are critical. For example, CCDC 844843 () provides validated data for a related pyrrolidine carboxylate, highlighting hydrogen-bonding networks and conformation stability .

Q. How can structural modifications of the ester group enhance pharmacological activity in pyrrolidine-based drug candidates?

Ester hydrolysis to carboxylic acids (e.g., using aqueous NaOH) improves bioavailability, while alkyl chain elongation (e.g., methyl to ethyl) alters lipophilicity (logP). In , ethyl-to-methyl substitutions in pyrrole-2-carboxylate derivatives increased IC₅₀ values by 2-fold in kinase inhibition assays. SAR studies recommend balancing steric bulk (e.g., trifluoromethyl groups) with hydrogen-bonding capacity .

Q. What experimental and computational tools validate the stereochemical integrity of this compound in dynamic systems?

- Experimental : Variable-temperature NMR (, ) detects conformational changes (e.g., ring puckering).

- Computational : Molecular dynamics (MD) simulations (e.g., AMBER force field) predict energy barriers for ring inversion (~10–15 kcal/mol) .

- Spectroscopy : Circular dichroism (CD) confirms absolute configuration by correlating Cotton effects with reference data .

Q. How do reaction by-products form during large-scale synthesis, and what mitigation strategies exist?

Common by-products include dimerized esters (via Michael addition) and racemized enantiomers. Strategies:

- Kinetic Control : Lower temperatures (0–5°C) suppress side reactions.

- Catalyst Optimization : Chiral ligands reduce racemization (e.g., <5% ee loss in LB7-catalyzed reactions) .

- Process Monitoring : In-line FTIR tracks ester conversion in real time .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay data for pyrrolidine derivatives?

- Error Analysis : Use Student’s t-test (p < 0.05) for triplicate experiments.

- Multivariate Analysis : Principal component analysis (PCA) correlates structural features (e.g., logP, steric parameters) with activity .

- Outlier Detection : Grubbs’ test identifies anomalous data points in dose-response curves .

Q. How can high-throughput screening (HTS) pipelines integrate this compound into fragment-based drug discovery?

- Library Design : Include the compound in a 500-member fragment library (MW < 300 Da).

- Screening : Surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) assess binding to target proteins (e.g., kinases).

- Follow-up : Synthetic elaboration via Suzuki coupling or amidation () improves affinity .

Propriétés

IUPAC Name |

ethyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJHVDIRZNKOX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206897 | |

| Record name | L-Proline, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-26-5 | |

| Record name | L-Proline, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline Ethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.